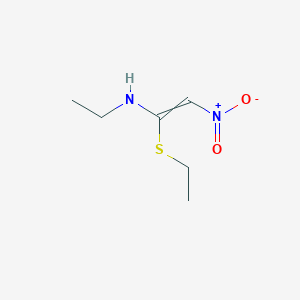
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione is a complex organic compound that belongs to the class of triazasilepanes. This compound is characterized by its unique structure, which includes a triazole ring fused with a silane and thione group. The presence of methyl and phenyl groups further adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent such as ethanol or acetone and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound shares a similar triazine ring structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethoxybenzene: Although structurally different, it shares some chemical properties and reactivity patterns with 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione.
Uniqueness
This compound is unique due to its combination of a triazole ring with a silane and thione group
Propiedades
Número CAS |
138767-59-6 |
|---|---|
Fórmula molecular |
C18H23N3SSi |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione |
InChI |
InChI=1S/C18H23N3SSi/c1-19-14-15-20(2)23(3,17-12-8-5-9-13-17)21(18(19)22)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3 |
Clave InChI |
AOWHUPCLZLUXCM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN([Si](N(C1=S)C2=CC=CC=C2)(C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


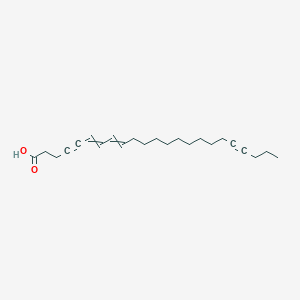
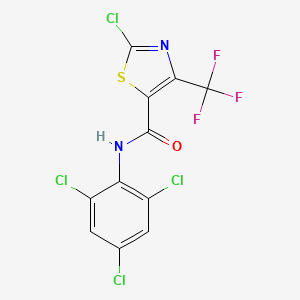


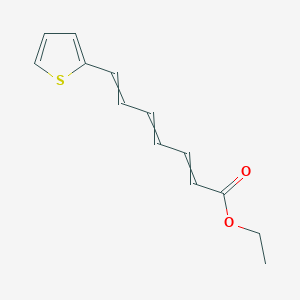
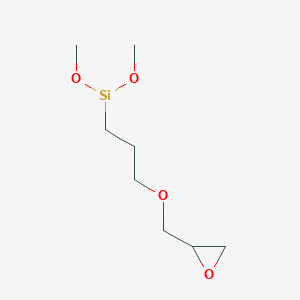
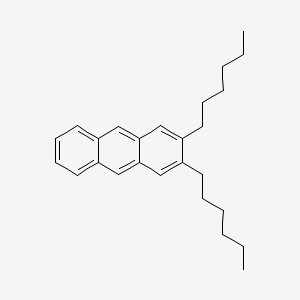
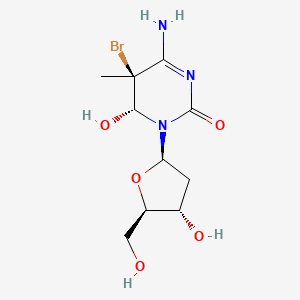

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
